molecular formula C19H20ClNO4 B11502409 Propionic acid, 3-(3-chlorobenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester

Propionic acid, 3-(3-chlorobenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester

Cat. No.: B11502409
M. Wt: 361.8 g/mol
InChI Key: DVBMODQJCJLJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE is an organic compound with the molecular formula C18H18ClNO4 It is a derivative of propanoate, featuring both chlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE typically involves the following steps:

    Formation of the Amide Bond: The reaction between 3-chlorobenzoyl chloride and 4-methoxyaniline in the presence of a base such as triethylamine to form the corresponding amide.

    Esterification: The amide is then reacted with ethyl 3-bromopropanoate under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: The compound could modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-[(3,4-DICHLOROPHENYL)FORMAMIDO]-3-(3-METHOXYPHENYL)PROPANOATE: Contains additional chlorine atoms, which may alter its chemical and biological properties.

    ETHYL 3-[(4-CHLOROPHENYL)FORMAMIDO]PROPANOATE: Lacks the methoxy group, which may affect its reactivity and applications.

Uniqueness

ETHYL 3-[(3-CHLOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

ethyl 3-[(3-chlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C19H20ClNO4/c1-3-25-18(22)12-17(13-7-9-16(24-2)10-8-13)21-19(23)14-5-4-6-15(20)11-14/h4-11,17H,3,12H2,1-2H3,(H,21,23)

InChI Key

DVBMODQJCJLJFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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